4-methyl-1,3-thiazole-5-sulfonic Acid

Description

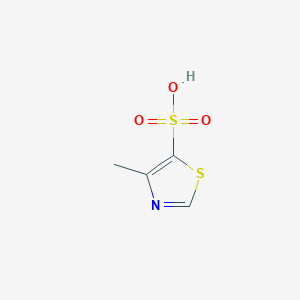

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S2/c1-3-4(9-2-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXSKCDVTVDXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403267 | |

| Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-49-0 | |

| Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,3 Thiazole 5 Sulfonic Acid and Its Precursors/derivatives

Direct Synthesis Approaches for 4-Methyl-1,3-thiazole-5-sulfonic Acid

Direct synthetic routes to this compound are not extensively documented in readily available scientific literature. However, a plausible method involves the direct sulfonation of 4-methyl-1,3-thiazole. Aromatic sulfonation is a classic electrophilic substitution reaction. Potentially, reacting 4-methylthiazole (B1212942) with a strong sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid could introduce a sulfonic acid group onto the thiazole (B1198619) ring. The electron-donating methyl group at the 4-position would likely direct the incoming electrophile to the adjacent 5-position.

Another potential, though less direct, route could start from 2-amino-4-methyl-1,3-thiazole. The amino group could be protected, followed by sulfonation at the 5-position. Subsequent removal of the amino group via a Sandmeyer-type reaction (diazotization followed by reduction) could yield the target sulfonic acid.

Synthesis of Key Thiazole Intermediates and Functionalized Derivatives

The synthesis of functionalized 4-methyl-1,3-thiazole derivatives serves as a critical foundation for more complex structures, including the target sulfonic acid.

Methods for 4-Methyl-1,3-thiazole-5-carbaldehyde Synthesis

The synthesis of 4-methyl-1,3-thiazole-5-carbaldehyde can be achieved through the oxidation of the corresponding alcohol, 4-methyl-5-hydroxymethyl thiazole. One patented process describes the oxidation using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC), or a combination of sodium hypochlorite (B82951) (NaOCl) and potassium bromide (KBr) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). fishersci.ca The reaction is typically carried out in a solvent like dichloromethane (B109758) at temperatures ranging from -10 °C to 50 °C. fishersci.ca

An alternative approach involves the reduction of a 4-methyl-thiazole-5-carboxylic acid derivative. For instance, 4-methyl-thiazole-5-carboxylic acid ethyl ester can be reduced to the corresponding alcohol using sodium borohydride (B1222165) in the presence of aluminum trichloride. fishersci.ca This alcohol can then be oxidized to the aldehyde as described above.

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Methyl-5-hydroxymethyl thiazole | Pyridinium chlorochromate (PCC) | Dichloromethane | 15-25 °C | 4-Methyl-1,3-thiazole-5-carbaldehyde |

| 4-Methyl-5-hydroxymethyl thiazole | NaOCl, KBr, TEMPO | Dichloromethane | 0 °C | 4-Methyl-1,3-thiazole-5-carbaldehyde |

Preparation of 4-Methyl-1,3-thiazole-5-carbohydrazide

4-Methyl-1,3-thiazole-5-carbohydrazide is synthesized from its corresponding ester, ethyl 4-methyl-1,3-thiazole-5-carboxylate. While a specific procedure for this exact compound is not detailed in the provided sources, a well-established method for analogous compounds involves the reaction of the ester with hydrazine (B178648) hydrate. google.com In a typical procedure, the ethyl ester is dissolved in a suitable solvent, such as ethanol, and treated with hydrazine hydrate. The reaction mixture is then heated under reflux. google.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the desired carbohydrazide. google.com

| Starting Material | Reagents | Solvent | Condition | Product |

|---|---|---|---|---|

| Ethyl 4-methyl-1,3-thiazole-5-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 4-Methyl-1,3-thiazole-5-carbohydrazide |

Synthesis of Substituted 4-Methylthiazoles (e.g., 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole)

A common route to 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole involves a multi-step synthesis starting from α-acetyl-γ-butyrolactone. tandfonline.com The first step is an oxidation reaction where α-acetyl-γ-butyrolactone is treated with sulfonyl chloride to yield α-acetyl-α-chloro-γ-butyrolactone. tandfonline.com This is followed by hydrolysis and decarboxylation using an acid like sulfuric or hydrochloric acid, which results in the formation of 3-chloro-3-acetylpropanol. tandfonline.com In a parallel step, thioformamide (B92385) is prepared by reacting formamide (B127407) with phosphorus pentasulfide. tandfonline.com Finally, the 3-chloro-3-acetylpropanol is reacted with the prepared thioformamide to yield 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole after a workup procedure involving pH adjustment and extraction. tandfonline.comorgsyn.org

Another documented method involves the reduction of ethyl-4-methylthiazole-5-acetate using a strong reducing agent like lithium aluminum hydride (LiAlH4). mdpi.com

| Starting Material | Key Reagents | Key Intermediates | Final Product |

|---|---|---|---|

| α-Acetyl-γ-butyrolactone and Formamide | Sulfonyl chloride, Sulfuric acid, Phosphorus pentasulfide | α-Acetyl-α-chloro-γ-butyrolactone, 3-chloro-3-acetylpropanol, Thioformamide | 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole |

| Ethyl-4-methylthiazole-5-acetate | Lithium aluminum hydride (LiAlH4) | N/A | 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole |

Derivatization Strategies for the Sulfonic Acid Functionality

The sulfonic acid group can be converted into other functional groups, enhancing the synthetic utility of the thiazole core.

Synthesis of Sulfonyl Chlorides (e.g., 4-Methyl-1,3-thiazole-5-sulfonyl chloride)

4-Methyl-1,3-thiazole-5-sulfonyl chloride is a key derivative that can be prepared from the corresponding sulfonic acid. A standard method for this conversion is the reaction of the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Alternatively, a de novo synthesis can be employed. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole has been shown to afford 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. nih.gov While this is a different molecule, the principle of direct chlorosulfonation onto the thiazole ring is demonstrated. Another general procedure for creating sulfonyl chlorides involves the reaction of a thiol with bleach (sodium hypochlorite) and hydrochloric acid at low temperatures. semanticscholar.org

| Starting Material | Reagents | Temperature | Product |

|---|---|---|---|

| Sodium 4-methyl-1,3-thiazole-5-sulfonate | Thionyl chloride or Phosphorus pentachloride | Varies (typically elevated) | 4-Methyl-1,3-thiazole-5-sulfonyl chloride |

| Aryl thiol | Bleach (NaOCl), Hydrochloric acid | Below -5 °C | Aryl sulfonyl chloride |

Preparation of Sulfonamide Derivatives (e.g., 2-Chloro-4-methylthiazole-5-sulfonamide)

The synthesis of 2-chloro-4-methylthiazole-5-sulfonamide (B1354828) is a significant process, as this compound serves as a crucial building block in the creation of various pharmaceutical agents. The primary and most common synthetic route involves the reaction of a key intermediate, 2-chloro-4-methylthiazole-5-sulfonyl chloride, with ammonia (B1221849). vulcanchem.com This transformation is typically conducted under controlled conditions to ensure the selective formation of the sulfonamide group.

Stage 1: Preparation of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

This key intermediate is a versatile chemical utilized in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its preparation can be achieved through methods such as the chlorination of related thiazole derivatives. For instance, chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield a thiazole-5-sulfonyl chloride derivative. researchgate.net The chlorosulfonyl group is highly reactive and allows for efficient functionalization of the thiazole ring. chemimpex.com

Stage 2: Ammonolysis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

The conversion of the sulfonyl chloride to the sulfonamide is achieved through reaction with ammonia. A documented laboratory procedure involves treating 2-chloro-4-methylthiazole-5-sulfonyl chloride with one equivalent of ammonia in a solvent such as tetrahydrofuran (B95107) (THF). vulcanchem.com The reaction mixture is stirred until the starting material is fully consumed, which can be monitored using techniques like thin-layer chromatography. Upon completion, the solvent is removed under vacuum to yield the final product, 2-chloro-4-methylthiazole-5-sulfonamide. vulcanchem.com

The table below summarizes the key steps and reagents in a typical synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide.

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | Thiazole Precursor (e.g., 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole) | Chlorinating Agent | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | Formation of the key sulfonyl chloride intermediate. |

| 2 | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | Ammonia (in THF) | 2-Chloro-4-methylthiazole-5-sulfonamide | Conversion of the sulfonyl chloride to the final sulfonamide derivative. vulcanchem.com |

Novel and Green Chemistry Approaches in Thiazole Synthesis

Recent advancements in chemical synthesis have emphasized the development of methodologies that are not only efficient but also environmentally benign. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of thiazole synthesis, several novel strategies, including phase transfer catalysis and one-pot multi-component reactions, have gained prominence.

Phase Transfer Catalysis in Thiazole Derivatization

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is achieved by using a phase-transfer catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. The catalyst transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.org This methodology offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the elimination of the need for expensive and hazardous anhydrous solvents.

In heterocyclic chemistry, PTC has been effectively employed for the alkylation and acylation of various compounds. For example, the N-alkylation of heterocyclic compounds that possess an acidic hydrogen on a nitrogen atom, such as pyrrole, indole, and imidazole, can be successfully carried out using PTC. researchgate.net Similarly, S-alkylation of mercapto-substituted heterocycles like 2-mercaptobenzimidazole (B194830) occurs exclusively at the sulfur atom under PTC conditions. researchgate.net

While specific examples detailing the application of PTC to this compound are not extensively documented, the principles of PTC are broadly applicable to the derivatization of the thiazole core. For instance, N-alkylation of a thiazole derivative with an available N-H group could be facilitated by PTC, as could the S-alkylation of a mercaptothiazole derivative. The catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), would transport the anionic form of the thiazole derivative from an aqueous basic phase to an organic phase containing the alkylating agent. nih.govnih.gov

The general mechanism for a PTC-mediated alkylation is depicted below:

| Step | Description |

| 1. Anion Formation | In the aqueous phase, a base (e.g., NaOH) deprotonates the heterocyclic substrate (e.g., R-NH) to form an anion (R-N⁻). |

| 2. Ion Pair Formation & Transfer | The phase-transfer catalyst cation (Q⁺) pairs with the heterocycle's anion to form a lipophilic ion pair (Q⁺R-N⁻). This ion pair is soluble in the organic phase and migrates across the phase boundary. |

| 3. Reaction in Organic Phase | In the organic phase, the anion of the heterocycle reacts with the alkylating agent (R'-X), which is soluble in the organic phase, to form the alkylated product (R-N-R'). The catalyst cation then pairs with the leaving group anion (X⁻). |

| 4. Catalyst Regeneration | The catalyst-leaving group ion pair (Q⁺X⁻) migrates back to the aqueous phase, where the catalyst cation is released and can begin the cycle anew. |

This technique represents a greener alternative for modifying thiazole structures, potentially reducing the reliance on harsh reagents and organic solvents.

One-Pot and Multi-Component Reactions for Thiazole Systems

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, has been adapted into numerous one-pot and multi-component variations. mdpi.com These modern adaptations often employ greener catalysts and reaction conditions.

For example, an efficient and environmentally friendly one-pot, three-component synthesis of Hantzsch thiazole derivatives can be achieved by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction can be catalyzed by silica-supported tungstosilicic acid, a reusable catalyst, and can be performed under conventional heating or using ultrasonic irradiation to accelerate the reaction. mdpi.com

Another green approach involves the multi-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles. benthamdirect.comnih.govingentaconnect.com This method produces thiazole derivatives in good to excellent yields and in a short amount of time.

The table below summarizes various green one-pot and multi-component approaches for the synthesis of thiazole derivatives.

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Advantages |

| Modified Hantzsch Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilicic acid; conventional heating or ultrasonic irradiation | Reusable catalyst, good to excellent yields (79-90%). mdpi.com |

| Nanoparticle-Catalyzed MCR | Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite nanoparticles; water at 100°C | Use of water as a green solvent, good to excellent yields, short reaction times. benthamdirect.comnih.govingentaconnect.com |

| Catalyst-Free MCR | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Water; microwave irradiation | Avoids the need for a catalyst, uses a green solvent, rapid reaction. |

| Lipase-Catalyzed Synthesis | Aryl ethanones, KBrO₃, thioamide | Lipase; aqueous medium with ultrasonic irradiation | Biocatalyst, environmentally friendly brominating agent, green solvent, accelerated reaction. nih.gov |

| Reusable Nanoparticle-Catalyzed MCR | α-halo carbonyl compound, thiosemicarbazide, various anhydrides | NiFe₂O₄ nanoparticles; ethanol:water (1:1) | Facile, green, reusable catalyst. acs.org |

These innovative synthetic strategies highlight the ongoing efforts to develop more sustainable and efficient methods for producing thiazole-containing compounds, which are of significant interest in medicinal and materials chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1,3 Thiazole 5 Sulfonic Acid

Reactions at the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is generally unreactive towards direct nucleophilic substitution. Consequently, its primary role in synthetic transformations is as a precursor to more reactive intermediates, most notably sulfonyl chlorides. This conversion is a critical first step for a variety of subsequent reactions, transforming the hydroxyl moiety of the sulfonic acid into a good leaving group (chloride) and rendering the sulfur atom highly electrophilic.

The transformation of 4-methyl-1,3-thiazole-5-sulfonic acid into its corresponding sulfonyl chloride, 4-methyl-1,3-thiazole-5-sulfonyl chloride, is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once formed, the 4-methyl-1,3-thiazole-5-sulfonyl chloride becomes a potent electrophile. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic substitution at the sulfonyl sulfur is a two-step addition-elimination process. The nucleophile first attacks the electrophilic sulfur atom, forming a transient, pentacoordinate intermediate. This is followed by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

The reaction of 4-methyl-1,3-thiazole-5-sulfonyl chloride with primary or secondary amines is a common and efficient method for the synthesis of sulfonamides. wikipedia.org This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct, involves the nucleophilic attack of the amine's nitrogen atom on the sulfonyl sulfur. wikipedia.orgpharmaguideline.com A diverse array of sulfonamides can be synthesized by varying the amine component.

Similarly, sulfonate esters are formed through the reaction of 4-methyl-1,3-thiazole-5-sulfonyl chloride with alcohols or phenols. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfonyl chloride. This reaction is also typically performed in the presence of a base. An alternative method for esterification involves the direct reaction of the sulfonic acid with trialkyl orthoformates, which can selectively alkylate the sulfonic acid group even in the presence of other sensitive functional groups like phenols.

The table below illustrates the formation of various sulfonamides and sulfonate esters from 4-methyl-1,3-thiazole-5-sulfonyl chloride.

| Nucleophile | Reagent Name | Product Class | Product Name |

| Ammonia (B1221849) | NH₃ | Sulfonamide | 4-Methyl-1,3-thiazole-5-sulfonamide |

| Aniline | C₆H₅NH₂ | Sulfonamide | N-phenyl-4-methyl-1,3-thiazole-5-sulfonamide |

| Diethylamine | (CH₃CH₂)₂NH | Sulfonamide | N,N-diethyl-4-methyl-1,3-thiazole-5-sulfonamide |

| Methanol | CH₃OH | Sulfonate Ester | Methyl 4-methyl-1,3-thiazole-5-sulfonate |

| Ethanol | CH₃CH₂OH | Sulfonate Ester | Ethyl 4-methyl-1,3-thiazole-5-sulfonate |

| Phenol | C₆H₅OH | Sulfonate Ester | Phenyl 4-methyl-1,3-thiazole-5-sulfonate |

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in this compound is an aromatic system, but its reactivity is significantly influenced by the presence of the heteroatoms and the substituents. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the carbon atoms of the ring have differing electron densities, which directs their reactivity towards electrophiles and nucleophiles.

In an unsubstituted thiazole ring, electrophilic attack occurs preferentially at the C5 position, which is the most electron-rich. pharmaguideline.com However, in this compound, this position is already occupied. Further electrophilic aromatic substitution is significantly hindered for two primary reasons.

First, the sulfonic acid group at C5 is a powerful deactivating group. Its strong electron-withdrawing nature reduces the electron density of the entire aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. ias.ac.in Second, under the strongly acidic conditions often required for electrophilic aromatic substitutions like nitration or sulfonation, the nitrogen atom at position 3 of the thiazole ring becomes protonated. ias.ac.in This creates a positively charged thiazolium cation, which further deactivates the ring system to a very high degree, making electrophilic attack extremely difficult.

While the methyl group at C4 is an activating group, its influence is generally insufficient to overcome the potent deactivating effects of the sulfonic acid group and the protonated ring nitrogen. Therefore, this compound is generally considered resistant to further electrophilic aromatic substitution. ias.ac.inias.ac.in

The lone pair of electrons on the nitrogen atom at position 3 makes it a site for both protonation and alkylation. Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide), leads to the formation of N-alkyl thiazolium salts. wikipedia.orgpharmaguideline.com These salts are quaternary ammonium (B1175870) compounds where the positive charge is delocalized within the aromatic ring system.

Another key reaction at the thiazole nitrogen is N-oxidation. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) can convert the ring nitrogen to an N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, which can be exploited in subsequent reactions. For instance, thiazole N-oxides have been used to direct palladium-catalyzed C-H arylation reactions specifically to the C2 position under mild conditions. wikipedia.org

The methyl group attached to the thiazole ring is not merely a passive substituent and can participate in various chemical reactions. The protons of a methyl group on a thiazole ring are weakly acidic and can be removed by a strong base, allowing for condensation reactions with aldehydes and other electrophiles.

Furthermore, the methyl group can be oxidized to other functional groups. Depending on the oxidant and reaction conditions, it can be converted to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxylic acid (-COOH) group. This provides a synthetic handle for further elaboration of the molecule. For example, the oxidation of the related 4-methyl-5-(2-hydroxyethyl)thiazole has been accomplished using reagents like manganese dioxide (MnO₂).

Radical halogenation is another possible transformation. Under free-radical conditions, using reagents like N-bromosuccinimide (NBS), one or more of the hydrogen atoms of the methyl group can be replaced with a halogen atom (e.g., bromine). The resulting halomethyl group is a versatile intermediate that can undergo nucleophilic substitution reactions, further expanding the synthetic utility of the original compound.

Mechanistic Insights into Thiazole Ring Transformations

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can undergo a variety of transformations, including ring-opening, ring contraction, and fusion reactions. These transformations are often initiated by photochemical, thermal, or catalytic activation and are highly dependent on the nature and position of substituents on the ring.

Catalyzed Transformations and Reaction Pathways

Transition metal catalysis has emerged as a powerful tool for the functionalization and transformation of heterocyclic compounds, including thiazoles. These catalyzed reactions offer pathways to derivatives that are not accessible through traditional methods and can proceed under milder conditions.

Transition Metal-Catalyzed C-H Functionalization:

Palladium and copper catalysts have been effectively used for the direct C-H arylation of thiazole derivatives. nih.gov The regioselectivity of these reactions is often dictated by the electronic properties of the thiazole ring and the nature of the catalyst. For imidazo[2,1-b]thiazole, palladium-catalyzed arylation preferentially occurs at the electron-rich C5 position. nih.gov However, for this compound, the C5 position is blocked by the sulfonic acid group, and the strong electron-withdrawing nature of this group would deactivate the ring, making direct C-H activation more challenging. Research into the direct functionalization of thiazoles with electron-withdrawing groups has shown that C-H activation can be directed to other positions, though this often requires specific catalytic systems.

Metabolic Ring Opening:

In biological systems, the thiazole ring can undergo metabolic transformations catalyzed by enzymes such as cytochrome P450. Studies on the metabolism of the mGluR5 antagonist MTEP, which contains a 2-methyl-1,3-thiazole moiety, have identified a novel ring-opening pathway. nih.gov This process is proposed to involve initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 double bond, leading to ring opening and the formation of an aldehyde metabolite. nih.gov A computational DFT study on the bioactivation of the thiazole ring suggests that the presence and nature of substituents significantly influence the propensity for ring opening, with electron-withdrawing groups potentially favoring indirect ring-opening pathways involving the formation of intermediates. researchgate.net This suggests that this compound, under appropriate oxidative conditions, could potentially undergo a similar ring-opening transformation.

The following table summarizes the general types of transformations discussed in the context of thiazole derivatives.

| Transformation Type | General Description | Potential Influence of a C5-Sulfonic Acid Group |

| Ring Contraction | Typically photochemically induced, involving ring cleavage and rearrangement. | May influence the stability and reactivity of photo-induced intermediates. |

| Ring Fusion | Formation of bicyclic systems via cycloaddition or intramolecular cyclization. | Could act as a directing group or be modified to facilitate cyclization. |

| Catalyzed C-H Functionalization | Transition metal-catalyzed direct arylation or other couplings. | Deactivates the ring, making C-H activation more challenging. C5 is blocked. |

| Metabolic Ring Opening | Enzyme-catalyzed oxidation leading to ring cleavage. | May favor an indirect ring-opening mechanism via intermediate formation. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 4-methyl-1,3-thiazole-5-sulfonic acid, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the methyl and thiazole (B1198619) ring protons. The methyl protons (CH₃) at the C4 position are expected to appear as a singlet in the upfield region of the spectrum. The sole proton on the thiazole ring (H2) would likely present as a singlet in the downfield aromatic region. The precise chemical shifts are influenced by the solvent used for analysis.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data by showing signals for each unique carbon atom. Key resonances would include those for the methyl carbon, the carbons of the thiazole ring (C2, C4, and C5), with the carbon bearing the sulfonic acid group (C5) being significantly influenced by its electron-withdrawing nature. For related thiazole derivatives, characteristic signals for the thiazole ring carbons are observed at specific chemical shifts, which aids in the structural confirmation. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.4 - 2.6 | 15 - 20 |

| H2 | 8.5 - 9.0 | - |

| C2 | - | 150 - 155 |

| C4 | - | 145 - 150 |

| C5 | - | 130 - 135 |

Note: Predicted values are based on the analysis of structurally similar thiazole compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation of the thiazole ring in mass spectrometry often involves characteristic cleavage patterns. The study of metabolites of other thiazole compounds has shown multiple modes of cleavage and skeletal rearrangements. nih.gov The sulfonic acid group is also expected to lead to specific fragmentation pathways, including the loss of SO₃.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Expected Information | Anticipated m/z Values |

| High-Resolution MS (HRMS) | Exact mass of the molecular ion | [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₄H₅NO₃S₂ |

| Tandem MS (MS/MS) | Fragmentation pattern for structural confirmation | Fragments corresponding to the loss of SO₃, CH₃, and cleavage of the thiazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is expected to display characteristic absorption bands for the sulfonic acid group, the C=N and C=C bonds of the thiazole ring, and the C-H bonds of the methyl group.

For instance, the vibrational spectra of related methylthiazole derivatives show characteristic bands for the thiazole ring. researchgate.net The C-N stretching mode and other skeletal vibrations of the thiazole ring are typically observed in the fingerprint region of the IR spectrum. researchgate.net

Interactive Data Table: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Sulfonic Acid) | Stretching | 3200 - 3600 (broad) |

| C-H (Methyl and Thiazole) | Stretching | 2900 - 3100 |

| C=N (Thiazole Ring) | Stretching | 1600 - 1650 |

| C=C (Thiazole Ring) | Stretching | 1500 - 1600 |

| S=O (Sulfonic Acid) | Asymmetric & Symmetric Stretching | 1340 - 1420 and 1150 - 1210 |

| S-O (Sulfonic Acid) | Stretching | 1000 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound is publicly available, studies on other substituted thiazole derivatives have been successfully conducted. nih.govresearchgate.net If suitable crystals of this compound can be obtained, this technique would yield precise bond lengths, bond angles, and information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the sulfonic acid group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The sulfonic acid group imparts significant polarity to the molecule, which will dictate the chromatographic conditions. Detection is typically achieved using a UV detector. The development of HPLC methods for related polar compounds, such as those containing thiazolidine (B150603) rings, has been reported. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase will depend on the polarity of the compound and any impurities. For related thiazole derivatives, TLC has been used to monitor synthesis.

Gas Chromatography (GC): Due to the low volatility and polar nature of the sulfonic acid, direct analysis by GC is generally not feasible without derivatization to increase its volatility.

Computational Chemistry and Theoretical Studies of 4 Methyl 1,3 Thiazole 5 Sulfonic Acid and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole-sulfonamide analogs, DFT calculations are typically performed using specific functionals and basis sets, such as ωB97XD/6–31 g (d,p), to optimize molecular geometries and analyze electronic parameters. mdpi.com Vibrational frequency analysis is also conducted to ensure that the optimized structures correspond to true energy minima on the potential energy surface. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In studies of thiazole-sulfonamide analogs, the distribution of HOMO and LUMO densities reveals regions of the molecule that are likely to act as electron donors and acceptors, respectively. mdpi.com For instance, in some thiazole-sulfonamide derivatives, the HOMO is primarily located on the thiazole (B1198619) ring and a connected phenyl ring (ring B), with some density on the sulfonamide nitrogen atoms. mdpi.com The LUMO, in contrast, may be distributed over a different part of the molecule, such as another phenyl ring (ring A). mdpi.com This distribution indicates that charge transfer upon electronic excitation occurs from the thiazole and ring B to ring A. mdpi.com

Table 1: Frontier Orbital Energies for a Representative Thiazole Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.35 |

Note: The data presented are for a representative thiazole derivative and may not correspond exactly to 4-methyl-1,3-thiazole-5-sulfonic acid. The specific values can vary depending on the exact molecular structure and the computational methods used.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface of a molecule.

For thiazole derivatives, MEP analysis can identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting the reactivity of the molecule in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and their interactions with other entities, such as proteins or solvents.

In the context of thiazole derivatives, MD simulations have been employed to assess the stability and conformational behavior of these compounds within the binding sites of biological targets, such as enzymes. nih.gov By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the key interactions that stabilize the binding, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net This understanding is instrumental in the design of more potent and selective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.

For thiazole derivatives, 2D and 3D QSAR models have been developed to predict their antimicrobial activity. researchgate.net In these studies, a set of molecules with known activities is used to train the model. The molecular structures are represented by a set of numerical descriptors that encode their physicochemical properties. Multiple linear regression or other machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the observed activity.

A typical 2D QSAR study on aryl thiazole derivatives for antibacterial activity revealed that descriptors like T_C_C_4 were significant contributors to the model. researchgate.net 3D QSAR models, on the other hand, often highlight the importance of electrostatic effects in determining binding affinities. researchgate.net The statistical quality of these models is assessed using parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net

Table 2: Statistical Parameters of a Sample QSAR Model for Thiazole Derivatives

| Model Type | r² | q² | Predictive r² |

|---|---|---|---|

| 2D-QSAR | 0.9521 | 0.8619 | - |

| 3D-QSAR | - | 0.8283 | 0.4868 |

Note: This table presents statistical data from a published QSAR study on aryl thiazole derivatives and serves as an example of the predictive power of such models. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by predicting the pathways that a reaction is likely to follow and identifying the transition states involved. This is achieved by calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms.

For thiazole and its derivatives, theoretical studies can predict the most likely sites for various types of chemical reactions, including electrophilic and nucleophilic substitutions. pharmaguideline.com The reactivity of the thiazole ring is influenced by the substituents at different positions. globalresearchonline.net For instance, the C2 position is generally electron-deficient and susceptible to nucleophilic attack, while the C5 position is slightly electron-rich and is the preferred site for attack by electrophiles. pharmaguideline.com

By calculating the energies of reactants, products, intermediates, and transition states, computational methods can determine the activation energies for different possible reaction pathways. The pathway with the lowest activation energy is generally the one that is favored kinetically. These theoretical predictions can provide valuable guidance for synthetic chemists in designing new reaction strategies and optimizing reaction conditions.

Applications of 4 Methyl 1,3 Thiazole 5 Sulfonic Acid and Its Derivatives in Chemical Science

Catalysis in Organic Reactions

The presence of a sulfonic acid group attached to the thiazole (B1198619) ring suggests that 4-methyl-1,3-thiazole-5-sulfonic acid can function as a Brønsted acid catalyst.

Role as a Brønsted Acid Catalyst

Brønsted acids are proton donors and are fundamental catalysts in a vast array of organic reactions. Sulfonic acids, in particular, are known for their strong acidity. It is plausible that this compound could serve as an effective catalyst in reactions that are promoted by protonolysis. The nitrogen atom in the thiazole ring might also play a role in modulating the catalytic activity. While specific studies on this compound are lacking, the broader class of sulfonic acid-functionalized materials is widely used in catalysis.

Applications in Specific Organic Transformations (e.g., Condensation Reactions)

Thiazole derivatives are known to participate in various organic transformations, including condensation reactions. nih.govmdpi.com For instance, novel thiazole-based chalcones have been synthesized via Claisen-Schmidt condensation reactions. nih.gov While direct evidence for this compound in such reactions is unavailable, its acidic nature could potentially catalyze condensation reactions, such as the formation of imines or enamines, which are key steps in the synthesis of more complex molecules. The synthesis of various heterocyclic compounds often relies on condensation reactions catalyzed by strong acids.

Recyclability and Green Catalysis Aspects

A significant advantage of solid acid catalysts is their potential for recyclability, a key principle of green chemistry. researchgate.netosi.lv If this compound is immobilized on a solid support, it could function as a heterogeneous catalyst that can be easily separated from the reaction mixture and reused. This approach minimizes waste and simplifies product purification. The development of reusable catalysts is a major focus in sustainable chemistry, and sulfonic acid-functionalized materials have been successfully employed as recyclable catalysts in various processes. mdpi.comresearchgate.net

Interactive Data Table: Potential Catalytic Applications

| Reaction Type | Catalyst | Potential Product | Recyclability |

| Esterification | This compound | Esters | High (if heterogenized) |

| Aldol Condensation | This compound | α,β-Unsaturated ketones | High (if heterogenized) |

| Friedel-Crafts Alkylation | This compound | Alkylated arenes | High (if heterogenized) |

Advanced Materials and Supramolecular Chemistry

The unique structure of this compound, combining a heterocyclic ring with a strongly acidic group, makes it an interesting candidate for the development of advanced materials.

Incorporation into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.comrsc.org The thiazole ring in this compound contains nitrogen and sulfur atoms that can potentially coordinate to metal centers. Furthermore, the sulfonic acid group can also participate in coordination or act as a counter-ion. The incorporation of such functionalized ligands can impart specific properties to the resulting frameworks, such as catalytic activity or selective gas adsorption. Thiazole- and thiadiazole-based MOFs have been explored for luminescent applications. researchgate.net

Design of Novel Ionic Liquids and Related Materials

Ionic liquids are salts with low melting points, often composed of a large organic cation and an organic or inorganic anion. They have gained attention as green solvents and catalysts. nih.govmdpi.comnih.gov this compound could potentially be used to synthesize novel ionic liquids. For example, the sulfonic acid could be deprotonated to form an anion, or the thiazole nitrogen could be alkylated to form a thiazolium cation. The resulting ionic liquids could exhibit unique properties, including Brønsted acidity, which could be beneficial for catalytic applications.

Supramolecular Assemblies and Host-Guest Chemistry

The inherent electronic and structural features of the thiazole nucleus make it an attractive component for the design of supramolecular assemblies and for applications in host-guest chemistry. The nitrogen and sulfur heteroatoms can participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, which are the driving forces for the self-assembly of complex, well-ordered structures.

While direct studies on this compound in this context are not extensively documented, research on analogous thiazole-containing molecules provides a strong indication of its potential. For instance, novel supramolecular assemblies have been successfully constructed using a thiazolothiazole extended viologen moiety. researchgate.net These assemblies demonstrate reversible photochromic behavior, highlighting the role of the thiazole unit in creating functional materials. The sulfonic acid group in this compound, with its potential for strong hydrogen bonding and its anionic nature, could offer unique advantages in the formation of such supramolecular structures.

The principles of host-guest chemistry rely on the specific recognition and binding between a larger host molecule and a smaller guest molecule. The defined geometry and electronic properties of the thiazole ring can be exploited to create specific binding pockets within a larger host structure. The sulfonic acid group can further enhance this by providing a strong, localized interaction site for complementary guest molecules.

Table 1: Potential Non-Covalent Interactions Involving this compound in Supramolecular Chemistry

| Interaction Type | Participating Groups | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Sulfonic acid group (-SO₃H), Thiazole nitrogen | Directional control of self-assembly, formation of robust networks. |

| Ionic Interactions | Deprotonated sulfonic acid group (-SO₃⁻) | Formation of salt bridges, interaction with cationic guests or metal ions. |

| π-π Stacking | Thiazole ring | Stabilization of layered structures, electronic communication between units. |

| Metal Coordination | Thiazole nitrogen and sulfur | Formation of coordination polymers and metal-organic frameworks (MOFs). |

Building Blocks for Complex Chemical Architectures

The functional group versatility and inherent reactivity of the thiazole ring make it a valuable building block for the synthesis of more complex molecules. nih.govbeilstein-journals.org this compound and its derivatives serve as important synthons in the construction of both polymeric materials and intricate organic scaffolds.

The development of novel polymeric materials with tailored properties is a cornerstone of modern materials science. Thiazole-containing polymers have garnered attention due to their potential applications in electronics, particularly as semiconductors and in solar cells. lifechemicals.comresearchgate.net The thermal stability and electronic properties of the thiazole ring contribute to the desirable characteristics of these materials.

Research has demonstrated the synthesis and characterization of thiazolothiazole-based polymers for use in polymer solar cells. researchgate.net Furthermore, thiazole derivatives have been incorporated into other polymer backbones, such as in the functionalization of poly(itaconic acid) with quaternized thiazole groups to create antimicrobial films. researchgate.netmdpi.com These examples underscore the utility of the thiazole moiety in polymer chemistry.

The sulfonic acid group of this compound introduces the potential for creating ion-containing polymers, or ionomers. These materials are of interest for applications such as proton exchange membranes in fuel cells, where the sulfonic acid groups facilitate proton transport. The polymerization of derivatives of this compound could lead to the development of novel functional polymers with unique conductive and mechanical properties.

Table 2: Examples of Thiazole-Containing Polymers and their Applications

| Polymer Type | Thiazole Derivative Used | Application Area |

| Thiazolothiazole-Based Polymers | Thiazolothiazole derivatives | Polymer Solar Cells, Organic Electronics |

| Functionalized Poly(itaconic acid) | 4-methyl-5-thiazoleethanol | Antimicrobial Food Packaging |

| Polyamide Complexes | Bithiazole derivatives | Magnetic Materials |

The thiazole ring is a key structural motif in a vast array of biologically active compounds and complex organic molecules. nih.gov Its derivatives are frequently employed as versatile building blocks in the synthesis of pharmaceuticals and other functional organic materials. lifechemicals.com The specific substitution pattern of this compound provides a unique starting point for the elaboration of more complex structures.

The reactivity of the thiazole ring and the ability to functionalize it at various positions allow for its incorporation into larger, more intricate molecular architectures. The sulfonic acid group can be a handle for further chemical transformations or can be used to impart specific solubility or binding properties to the final molecule. For instance, thiazole derivatives are used to construct donor-acceptor cyclopropanes, which are precursors to a variety of other heterocyclic systems. mdpi.com

Future Research Directions and Emerging Trends

Exploration of New Synthetic Pathways and Sustainable Synthesis

The pursuit of environmentally benign and efficient synthetic routes for thiazole (B1198619) derivatives is a key focus of modern chemistry. bepls.com While traditional methods for creating thiazoles exist, future research is geared towards "green" chemistry principles to synthesize 4-methyl-1,3-thiazole-5-sulfonic acid. This involves the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. bepls.com

Key areas of exploration include:

Multi-component, one-pot reactions: These reactions improve efficiency by combining several synthetic steps without isolating intermediates, reducing waste and saving time. bepls.com

Use of green solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids is a primary goal. bepls.com

Catalyst-free reactions: Developing synthetic methods that can proceed efficiently without a catalyst, or by using reusable solid catalysts, is highly desirable. bepls.comresearchgate.net

| Synthesis Strategy | Description | Potential Advantage |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, higher yields, and cleaner reactions. bepls.com |

| Ultrasonic-Mediated Synthesis | Employs high-frequency sound waves to induce chemical reactions. | Enhanced reaction rates and yields, often under milder conditions. researchgate.net |

| Catalyst-Free Reactions in Water | Uses water as a green solvent, avoiding the need for a catalyst. | Environmentally benign, simplified purification, and cost-effective. bepls.com |

| Solid-Supported Catalysis | Imploys recyclable catalysts, such as silica-supported tungstosilicic acid. | Ease of catalyst recovery and reuse, minimizing waste. researchgate.net |

These sustainable approaches, already being developed for other thiazole derivatives, offer a clear roadmap for the future production of this compound.

Deepening Mechanistic Understanding of Complex Reactions Involving the Thiazole Sulfonic Acid Moiety

A thorough understanding of the reactivity of the this compound moiety is crucial for its application. The thiazole ring is known to undergo electrophilic substitution, typically at the C5 position. pharmaguideline.com However, the presence of a strongly electron-withdrawing sulfonic acid group at this very position dramatically alters the ring's electronic properties.

Future mechanistic studies will likely focus on:

Reactivity Mapping: Investigating how the sulfonic acid group deactivates the C5 position and directs electrophilic or nucleophilic attacks to other positions on the thiazole ring.

Cycloaddition Reactions: Exploring the participation of the thiazole sulfonic acid moiety in reactions like Diels-Alder cycloadditions, which are known for the general thiazole structure. wikipedia.org

Reaction Kinetics and Intermediates: Utilizing advanced spectroscopic and computational methods to study reaction rates and identify transient intermediates, providing a clearer picture of the reaction pathways.

Understanding these mechanisms will enable chemists to precisely control reactions and design novel synthetic transformations involving this compound.

Development of Novel Catalytic Systems Based on Thiazole Sulfonic Acids

The inherent properties of this compound make it a promising candidate for catalyst development. Sulfonic acids are well-established as Brønsted acid catalysts, and when immobilized on solid supports, they create efficient and reusable heterogeneous catalysts. tandfonline.commdpi.com Furthermore, thiazolium salts, derived from the alkylation of the thiazole nitrogen, are known to be effective catalysts in key organic reactions like the Stetter reaction and benzoin condensation. wikipedia.org

This dual functionality suggests that this compound could be a precursor to novel catalytic systems:

Bifunctional Catalysts: Materials that incorporate both the Brønsted acidity of the sulfonic acid and the potential organocatalytic activity of a thiazolium salt derivative.

Solid Acid Catalysts: Grafting the molecule onto inorganic supports like silica (B1680970), titania, or zirconia could produce robust, heterogeneous acid catalysts for various industrial processes, including esterification and multi-component reactions. mdpi.com

Metal-Organic Frameworks (MOFs): Using the thiazole sulfonic acid as a functionalized organic linker in MOFs could create catalysts with high surface area and tunable active sites.

| Catalyst Type | Description | Potential Application |

| Heterogeneous Solid Acid | Sulfonic acid group immobilized on a solid support (e.g., silica, zirconia). | Esterification, transesterification, condensation reactions, synthesis of heterocycles. mdpi.com |

| Thiazolium-Based Organocatalyst | N-alkylated derivative forming a thiazolium salt. | Stetter reaction, benzoin condensation. wikipedia.org |

| Bifunctional Catalyst | Combines Brønsted acidity with another catalytic function. | Cascade reactions, multi-step syntheses in a single pot. |

Integration with Advanced Analytical and Computational Techniques for Enhanced Characterization and Prediction

To fully unlock the potential of this compound, a combination of advanced analytical and computational methods is essential. These techniques provide deep insights into the molecule's structure, properties, and behavior.

Computational Techniques:

Density Functional Theory (DFT): Used to calculate and predict molecular geometry, vibrational frequencies (IR spectra), electronic properties (HOMO-LUMO energy gaps), and NMR chemical shifts. researchgate.net

Molecular Dynamics (MD) Simulations: Can model the behavior of the molecule in different environments, such as in solution or interacting with a surface, which is crucial for catalyst and materials design.

Analytical Techniques:

Spectroscopy: Detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy to confirm the molecular structure and study electronic transitions. researchgate.net

X-ray Crystallography: Provides precise information on the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.gov

Hirshfeld Surface Analysis: A computational tool used to visualize and quantify intermolecular interactions within a crystal structure, which is important for understanding its material properties. nih.gov

The synergy between predictive computational modeling and experimental characterization will accelerate the discovery and optimization of applications for this compound.

Potential in Functional Materials Design Beyond Current Scope

The thiazole nucleus is a valuable component in materials science, finding use in dyes and organic electronics due to its unique electronic and optical properties. wikipedia.orgkuey.net The incorporation of a methyl group and a sulfonic acid group into the thiazole ring in this compound can be leveraged to create novel functional materials.

Emerging areas for application include:

Organic Electronics: Thiazole-based polymers are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net The sulfonic acid group could be used to tune the electronic properties or improve the processability and solubility of these materials.

Conducting Polymers: The sulfonic acid group can act as a dopant or a self-doping functional group in polymer backbones, potentially leading to new proton-conducting or electronically conducting materials for use in sensors, fuel cells, or antistatic coatings.

Functional Dyes: While many commercial dyes contain thiazole rings, the sulfonic acid group can enhance water solubility, a critical property for textile dyeing processes. wikipedia.orgkuey.net

The ability to modify solubility, electronic character, and intermolecular interactions by incorporating the sulfonic acid moiety opens up new avenues for designing bespoke materials tailored for specific high-performance applications.

Q & A

Q. What are the established synthetic routes for 4-methyl-1,3-thiazole-5-sulfonic acid?

A common approach involves cyclization of precursor molecules (e.g., ethyl 2-oxoacetate derivatives) using Lawesson’s reagent, followed by oxidative sulfonation. For example, analogous thiazole-sulfonyl chlorides are synthesized via oxidative chlorination of intermediate sulfides, which can then be hydrolyzed to sulfonic acids . Microwave-assisted synthesis may also accelerate cyclization steps, as demonstrated for related thiazole-triazole hybrids .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures .

- Spectroscopy : NMR (1H/13C) and FTIR confirm functional groups (e.g., sulfonic acid -SO3H at ~1030 cm⁻¹) .

- Chromatography : HPLC with UV detection ensures purity, while mass spectrometry (ESI-MS) validates molecular weight .

Q. How should researchers handle stability and storage of sulfonic acid derivatives?

Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or degradation. Precipitated impurities can be removed via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in drug design?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins, such as enzymes or receptors. For example, sulfonamide analogs of thiazoles show antitumor activity by binding to kinase active sites . Density functional theory (DFT) calculations further optimize substituent effects on electronic properties (e.g., sulfonic acid’s electron-withdrawing impact) .

Q. How can contradictory spectroscopic data for sulfonic acid derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Use multiparametric analysis:

- Compare experimental data with computational predictions (e.g., Gaussian NMR simulations).

- Validate crystallographic data via SHELXL refinement to resolve ambiguities in bond lengths/angles .

- Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What in vitro assays are suitable for evaluating biological activity?

- Antiproliferative assays : Screen against NCI-60 cancer cell lines using MTT or SRB protocols, as done for 5-phenyl-1,3-thiazole-4-sulfonamides .

- Enzyme inhibition : Test against targets like carbonic anhydrase or tyrosine kinases via fluorometric/colorimetric assays .

Q. How can structural modifications enhance solubility or bioavailability?

- Introduce hydrophilic groups (e.g., amino or hydroxyl) at the thiazole’s 4-methyl or sulfonic acid positions via nucleophilic substitution .

- Synthesize prodrugs (e.g., ester derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Methodological Considerations

Q. What challenges arise in synthesizing sulfonic acid analogs, and how are they mitigated?

- Side reactions : Oxidative over-chlorination can occur during sulfonyl chloride synthesis. Use controlled stoichiometry of Cl2 or SO2Cl2 and monitor via TLC .

- Purification : Sulfonic acids are highly polar; employ ion-exchange chromatography or reverse-phase HPLC for isolation .

Q. How are sulfonic acid derivatives characterized in complex matrices (e.g., biological samples)?

Q. What role does the sulfonic acid group play in material science applications?

In ionomers (e.g., PFSA membranes), the -SO3H group facilitates proton conductivity in fuel cells. Study structure-property relationships using small-angle X-ray scattering (SAXS) to correlate morphology with ion transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.